Elucidating the Structure of Sialyllacto-N-tetraose b: A Technical Guide
Elucidating the Structure of Sialyllacto-N-tetraose b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and data integral to the structural elucidation of Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). LSTb, a branched pentasaccharide, plays a crucial role in infant health, and a thorough understanding of its structure is paramount for its potential applications in infant nutrition and therapeutics. This document details the key experimental protocols and presents the foundational spectroscopic data that have been pivotal in defining its molecular architecture.
Molecular Structure and Composition
Sialyllacto-N-tetraose b is a complex oligosaccharide with the molecular formula C37H62N2O29 and an average molecular weight of 998.88 g/mol . Its structure is comprised of five monosaccharide units: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylneuraminic acid (Neu5Ac). The established structure of LSTb is Neu5Ac(α2-6)[Gal(β1-3)]GlcNAc(β1-3)Gal(β1-4)Glc. This structure reveals a lacto-N-tetraose core with a sialic acid residue linked to the N-acetylglucosamine.
Spectroscopic and Spectrometric Analysis
The definitive structure of Sialyllacto-N-tetraose b has been elucidated through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information on the connectivity, configuration, and sequence of the constituent monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of organic molecules. For LSTb, ¹H and ¹³C NMR are used to identify the individual sugar residues, their anomeric configurations (α or β), and the linkages between them.
Table 1: ¹H NMR Chemical Shifts (ppm) for Sialyllacto-N-tetraose b
| Proton | Galactose (β1-3) | GlcNAc (β1-3) | Galactose (β1-4) | Glucose (α/β) | Neu5Ac (α2-6) |
| H-1 | 4.47 | 4.72 | 4.53 | 5.22 (α), 4.67 (β) | - |
| H-2 | 3.54 | 3.80 | 3.59 | 3.53 (α), 3.27 (β) | 1.79 (eq), 2.76 (ax) |
| H-3 | 3.68 | 3.73 | 3.90 | 3.86 (α), 3.53 (β) | 3.65 |
| H-4 | 4.15 | 3.48 | 3.93 | 3.42 (α), 3.50 (β) | 3.91 |
| H-5 | 3.70 | 3.50 | 3.79 | 3.82 (α), 3.48 (β) | 3.85 |
| H-6 | 3.78 | 3.88, 3.75 | 3.79 | 3.82, 3.75 (α), 3.91, 3.77 (β) | 3.60, 3.83 |
| NAc | - | 2.04 | - | - | 2.03 |
Note: Data adapted from Strecker et al., 1989. Chemical shifts are referenced to an internal standard and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (ppm) for Sialyllacto-N-tetraose b
| Carbon | Galactose (β1-3) | GlcNAc (β1-3) | Galactose (β1-4) | Glucose (α/β) | Neu5Ac (α2-6) |
| C-1 | 104.2 | 101.9 | 103.9 | 92.8 (α), 96.7 (β) | 100.7 |
| C-2 | 72.3 | 56.5 | 72.1 | 72.5 (α), 75.1 (β) | 40.9 |
| C-3 | 83.0 | 76.9 | 73.6 | 73.8 (α), 76.7 (β) | 70.0 |
| C-4 | 69.8 | 71.0 | 79.5 | 70.5 (α), 70.5 (β) | 72.3 |
| C-5 | 76.2 | 76.9 | 76.0 | 72.5 (α), 76.7 (β) | 53.0 |
| C-6 | 62.1 | 69.1 | 62.3 | 61.7 (α), 61.7 (β) | 74.0 |
| C=O | - | 175.8 | - | - | 174.5 |
| NAc-CH₃ | - | 23.3 | - | - | 23.3 |
Note: Data adapted from Strecker et al., 1989.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of a molecule. Tandem mass spectrometry (MS/MS) is used to determine the sequence of monosaccharides and the branching pattern through controlled fragmentation of the parent ion.
For LSTb, electrospray ionization (ESI) is a commonly used soft ionization technique. The fragmentation of the [M+2Na-H]⁺ ion of LSTb is particularly informative.
Table 3: Key Mass Spectrometry Fragmentation Data for Sialyllacto-N-tetraose b
| Fragment Ion | m/z (calculated) | Description |
| [M+Na]⁺ | 1021.33 | Sodiated molecular ion |
| [M+2Na-H]⁺ | 1043.31 | Doubly sodiated molecular ion |
| Y-ion (loss of Neu5Ac) | 752.26 | Loss of the terminal sialic acid residue from [M+2Na-H]⁺ |
| ²,⁴A₄ cross-ring cleavage | 923 | Cross-ring cleavage at the reducing glucose residue of [M+2Na-H]⁺ |
Note: m/z values are approximate and depend on the specific instrumentation and experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structure elucidation of Sialyllacto-N-tetraose b.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the structure, including anomeric configurations and glycosidic linkages.
Methodology:
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Sample Preparation:
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Dissolve 1-5 mg of purified Sialyllacto-N-tetraose b in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).
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Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
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Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
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Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
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NMR Data Acquisition:
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Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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¹H NMR: A standard one-dimensional proton spectrum is acquired with water suppression.
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2D NMR:
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COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide spin system.
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular monosaccharide residue.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and confirming inter-residue linkages.
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Data Processing and Analysis:
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The acquired data is processed using appropriate NMR software (e.g., TopSpin, Mnova).
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Chemical shifts are referenced to the internal standard.
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The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the oligosaccharide's structure.
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Mass Spectrometry Protocol
Objective: To determine the molecular weight, monosaccharide composition, and sequence of Sialyllacto-N-tetraose b.
Methodology:
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Sample Preparation:
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Prepare a solution of purified Sialyllacto-N-tetraose b in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The concentration is typically in the low micromolar to nanomolar range.
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Mass Spectrometry Analysis:
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The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+Na]⁺ or [M+2Na-H]⁺).
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Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. The resulting fragment ions are then mass-analyzed.
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Data Analysis:
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The MS and MS/MS spectra are analyzed to identify the parent ion and its fragment ions.
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The mass difference between fragment ions corresponds to the mass of specific monosaccharide residues, allowing for the determination of the oligosaccharide sequence.
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Cross-ring fragmentation patterns provide information about the linkage positions.
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Specialized glycan analysis software can be used to aid in the interpretation of the fragmentation data.
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Enzymatic Digestion Protocol
Objective: To confirm the glycosidic linkages and anomeric configurations through the specific action of glycosidases.
Methodology:
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Enzyme Selection:
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Sialidase (Neuraminidase): An α2-6 specific sialidase is used to cleave the terminal sialic acid residue.
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β-Galactosidase: A β1-3 specific galactosidase is used to cleave the galactose linked to N-acetylglucosamine.
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β-N-acetylglucosaminidase: To cleave the GlcNAc residue.
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Digestion Reaction:
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Incubate a solution of Sialyllacto-N-tetraose b with a specific glycosidase in its optimal buffer and temperature conditions. For example:
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Sialidase Digestion: Incubate LSTb with α2-6 sialidase in a sodium acetate buffer (pH 5.5) at 37°C for 2-4 hours.
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Galactosidase Digestion: Following sialidase treatment, adjust the pH and add β1-3 galactosidase, incubating at 37°C for 2-4 hours.
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Control reactions (LSTb without enzyme) should be run in parallel.
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Analysis of Digestion Products:
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The reaction mixture is analyzed by mass spectrometry, HPLC, or HPAEC-PAD.
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Mass Spectrometry: The disappearance of the LSTb parent ion and the appearance of new ions corresponding to the digested products are monitored. For instance, after sialidase digestion, a new ion corresponding to the remaining tetrasaccharide should be observed.
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Chromatography: The shift in retention time of the substrate upon enzymatic digestion is observed. The digested products can be compared to known standards if available.
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Visualizing the Elucidation Workflow and Structure
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and the final determined structure of Sialyllacto-N-tetraose b.
Caption: A flowchart illustrating the key stages in the structural elucidation of Sialyllacto-N-tetraose b.
Caption: A diagram representing the monosaccharide sequence and linkages in Sialyllacto-N-tetraose b.
Conclusion
The structural elucidation of Sialyllacto-N-tetraose b is a testament to the power of modern analytical techniques. The synergistic use of high-field NMR spectroscopy, high-resolution mass spectrometry, and specific enzymatic digestion has provided an unambiguous and detailed picture of this important human milk oligosaccharide. The data and protocols presented in this guide serve as a foundational resource for researchers in the fields of glycobiology, nutrition, and drug development, enabling further investigation into the biological functions and potential applications of LSTb.
